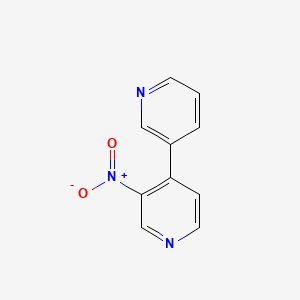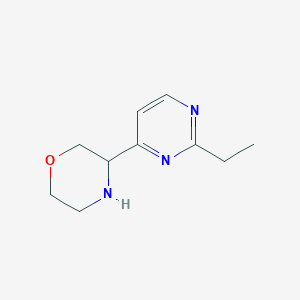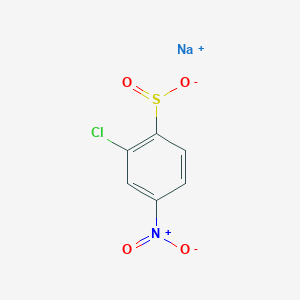
3'-Nitro-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Nitro-3,4’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro-3,4’-bipyridine typically involves the nitration of 3,4’-bipyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 3’-Nitro-3,4’-bipyridine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help manage the exothermic nature of the reaction and improve yield and safety.
Chemical Reactions Analysis
Types of Reactions
3’-Nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3’-Amino-3,4’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
3’-Nitro-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research into its potential as a pharmacological agent.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3’-Nitro-3,4’-bipyridine in its various applications depends on its ability to interact with other molecules. As a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Another bipyridine derivative known for its use in coordination chemistry.
2,2’-Bipyridine: Widely used as a ligand in metal complexes.
3,3’-Bipyridine: Less common but still of interest in certain chemical applications.
Uniqueness
3’-Nitro-3,4’-bipyridine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other bipyridine derivatives. This makes it particularly useful in specific chemical and biological applications.
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-nitro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)10-7-12-5-3-9(10)8-2-1-4-11-6-8/h1-7H |
InChI Key |
YUNRPKZAXYPETI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)
![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)

![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)

![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)


![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)

